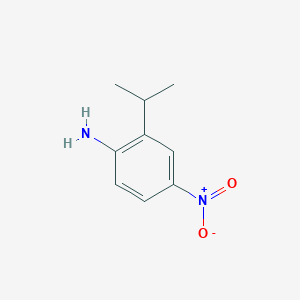

2-Isopropyl-4-nitroaniline

Description

Significance of Nitroaromatic Compounds in Organic Synthesis and Industrial Chemistry

Nitroaromatic compounds are fundamental building blocks in organic synthesis and industrial chemistry. scispace.comresearchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making these compounds versatile intermediates. wikipedia.org They are instrumental in the production of a wide array of materials, including pharmaceuticals, dyes, and agrochemicals. researchgate.netnumberanalytics.com The presence of the nitro group can activate the aromatic ring for certain reactions and can be readily transformed into other functional groups, most notably amines, through reduction. scispace.comwikipedia.org This facile conversion is a cornerstone of many synthetic pathways. scispace.com

Overview of Aniline (B41778) Derivatives as Core Structures in Functional Molecules

Aniline and its derivatives are a critical class of aromatic amines that serve as foundational structures in a multitude of functional molecules. wikipedia.org Their applications are widespread, ranging from the synthesis of pesticides and pharmaceuticals to their use as precursors for dyes. wikipedia.org The amino group in aniline derivatives can be primary, secondary, or tertiary, allowing for a wide range of structural diversity. researchgate.net This versatility, combined with the electronic properties of the aromatic ring, makes aniline derivatives essential components in the design of complex organic molecules with specific functions. mdpi.comchim.it

Structural and Electronic Features of 2-Isopropyl-4-nitroaniline within the Context of Substituted Aromatic Amines

This compound is a substituted aromatic amine featuring an isopropyl group at the ortho position and a nitro group at the para position relative to the amino group. The electronic character of the molecule is significantly influenced by these substituents. The nitro group, being strongly electron-withdrawing, decreases the basicity of the amino group. lkouniv.ac.in Conversely, the isopropyl group is weakly electron-donating. The interplay of these groups on the aniline ring dictates its reactivity. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, a characteristic feature of aromatic amines that affects their chemical behavior. libretexts.orgsundarbanmahavidyalaya.in

Historical Context and Evolution of Research on Nitroanilines

The study of nitroanilines has a rich history, beginning with the early explorations of aromatic nitration reactions. researchgate.net Initially, the primary interest in these compounds was for the production of dyes and explosives. scispace.com Over time, research has evolved to harness the unique reactivity of nitroanilines for more complex organic syntheses. scispace.com Modern research focuses on developing more efficient and selective methods for their synthesis and utilizing them as key intermediates in the creation of novel pharmaceuticals and materials. researchgate.net The development of advanced analytical techniques has also allowed for a deeper understanding of their structural and electronic properties.

Physicochemical Properties of this compound

This section details the fundamental physical and chemical characteristics of this compound, providing a comprehensive overview of its properties.

General Properties

This compound is an organic compound with the chemical formula C9H12N2O2. nih.govnih.gov It exists as a solid at room temperature. sigmaaldrich.com The structural formula reveals a benzene (B151609) ring substituted with an amino group, an isopropyl group, and a nitro group.

| Property | Value |

| Molecular Formula | C9H12N2O2 nih.govnih.gov |

| Molecular Weight | 180.20 g/mol nih.gov |

| CAS Number | 94831-94-4 achemblock.com |

| Appearance | Solid sigmaaldrich.com |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework. In the 1H NMR spectrum of a related isomer, 4-isopropyl-2-nitroaniline (B181355), characteristic peaks include those for the aromatic protons and the isopropyl group protons. chemicalbook.com For N-isopropyl-4-nitroaniline, key peaks are observed for the aromatic protons (δ 7.5–8.5 ppm) and the isopropyl CH₃ groups (δ 1.2–1.4 ppm). The amine proton (NH) typically appears as a broad singlet (δ 3.5–4.5 ppm).

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. For N-isopropyl-4-nitroaniline, the [M+H]+ peak would be expected at m/z 181.1. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present. Characteristic absorption bands for the N-H stretching of the amino group and the symmetric and asymmetric stretching of the nitro group would be expected.

Crystal Structure Information

Synthesis and Reactions of this compound

The synthesis of this compound can be approached through several routes, and its reactivity is governed by the functional groups present on the aromatic ring.

Synthetic Methodologies

A common strategy for synthesizing substituted nitroanilines involves the nitration of an appropriately substituted aniline or the amination of a substituted nitrobenzene (B124822).

One potential synthetic route for a positional isomer, 4-isopropyl-2-nitroaniline, involves the hydrolysis of N-(4-isopropyl-2-nitrophenyl) trifluoroacetamide. chemicalbook.com This reaction is carried out in a mixture of methanol (B129727) and water with potassium carbonate as the base at room temperature. chemicalbook.com

Another general method for preparing nitroanilines is the nitration of an N-acylated aniline to control the position of nitration, followed by deprotection. For instance, the synthesis of 4-nitroaniline (B120555) from aniline involves protecting the amino group as an acetamide, followed by nitration and subsequent hydrolysis. wikipedia.org A similar strategy could be adapted for the synthesis of this compound.

A direct synthesis of a related compound, 4-chloro-N-isopropyl-2-nitroaniline, has been achieved by reacting 2,5-dichloronitrobenzene with isopropylamine (B41738) in a sealed tube at elevated temperatures. prepchem.com

Key Chemical Reactions

The chemical reactivity of this compound is characterized by reactions of the amino group, the nitro group, and the aromatic ring.

Reduction of the Nitro Group: A fundamental reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. wikipedia.org This can be achieved using various reducing agents, such as metal catalysts (e.g., palladium, platinum) with hydrogen gas, or metals in acidic media (e.g., tin and hydrochloric acid). This transformation would yield 2-isopropyl-1,4-benzenediamine.

Reactions of the Amino Group: The amino group can undergo various reactions, including diazotization. Treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) would convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. wikipedia.org The amino group can also undergo acylation reactions with acid chlorides or anhydrides. sundarbanmahavidyalaya.in

Electrophilic Aromatic Substitution: The presence of the activating amino group and the deactivating nitro group, along with the isopropyl group, will direct any further electrophilic substitution on the aromatic ring. The positions open for substitution would be influenced by the combined directing effects of these groups.

Transetherification Reactions: In some cases, substituted nitroanilines can participate in reactions like transetherification under specific conditions, as has been reported for 4,5-dialkoxy-2-nitroanilines. researchgate.net

Applications in Chemical Research

While specific, direct applications of this compound are not extensively documented in the provided search results, its structural motifs suggest its potential utility in several areas of chemical research based on the applications of related compounds.

Intermediate in Organic Synthesis

Substituted nitroanilines are valuable intermediates in organic synthesis. scispace.comresearchgate.net The presence of multiple functional groups that can be selectively modified makes this compound a potentially useful building block for the synthesis of more complex molecules. For example, the reduction of the nitro group to an amine and subsequent reactions of the resulting diamine could lead to the formation of various heterocyclic compounds or polymers.

Precursor for Dyes and Pigments

4-Nitroaniline is a key precursor in the synthesis of azo dyes. wikipedia.orgontosight.ai By extension, this compound could potentially serve as a precursor for novel dyes. The diazotization of its amino group, followed by coupling with a suitable aromatic compound, would be a standard approach to synthesize azo dyes with potentially unique color properties due to the presence of the isopropyl substituent.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNMDLKVJFLHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625270 | |

| Record name | 4-Nitro-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94831-94-4 | |

| Record name | 2-(1-Methylethyl)-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94831-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reaction Kinetics of 2 Isopropyl 4 Nitroaniline Transformations

Reaction Mechanisms of Nitro Group Reduction in Nitroanilines

The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. The generally accepted mechanism, first proposed by Haber, involves a series of two-electron and two-proton steps. This process can proceed through two main pathways: a direct route and a condensation route.

In the direct hydrogenation pathway , the nitro group is successively reduced to a nitroso (-NO) and then a hydroxylamino (-NHOH) intermediate before finally yielding the amino group (-NH2). orientjchem.orgunimi.it This pathway is often favored in catalytic hydrogenation reactions. For instance, the catalytic conversion of nitrobenzene (B124822) to aniline (B41778) is believed to occur through the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates. orientjchem.org

The condensation pathway involves the reaction between the nitroso and hydroxylamino intermediates to form an azoxy (-N(O)=N-) species. This can be further reduced to an azo (-N=N-) and then a hydrazo (-NH-NH-) compound, which is finally cleaved to produce two molecules of the corresponding aniline. unimi.it

The specific mechanism can be influenced by the reaction conditions, including the choice of catalyst and reducing agent. For example, in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) and a metal catalyst, the reaction is believed to proceed via the transfer of hydride ions from the borohydride to the nitro group, facilitated by the catalyst surface. unimi.itrsc.org The reaction often begins with the adsorption of both the nitro compound and the reducing agent onto the catalyst surface. rsc.org

Kinetic Studies of Catalytic and Stoichiometric Reduction Pathways

Kinetic studies of nitroaniline reduction often reveal that the reaction follows pseudo-first-order kinetics, particularly when the reducing agent is in large excess. rubber.or.kracs.orgnih.gov The apparent rate constant (k_app) can be determined by monitoring the decrease in the concentration of the nitroaniline over time, typically using UV-Vis spectroscopy. rubber.or.krrsc.org

Several factors influence the rate of reduction, including the nature of the catalyst, the concentration of the reactants, and the reaction temperature. For instance, the catalytic activity of nanoparticles in the reduction of nitroanilines has been extensively studied. Gold-decorated iron oxide nanoparticles (Fe3O4-Au) have shown significantly higher catalytic activity for the reduction of 4-nitroaniline (B120555) compared to bare Fe3O4, with the reaction rate being approximately 20 times higher. acs.org Similarly, copper ferrite (B1171679) nanoparticles have demonstrated high efficiency in the reduction of both 2-nitroaniline (B44862) and 4-nitroaniline. researchgate.net

The table below summarizes kinetic data for the catalytic reduction of different nitroanilines.

| Catalyst | Substrate | Reducing Agent | Apparent Rate Constant (k_app) | Reference |

| NiO nanoparticles | o-nitroaniline | NaBH4 | Follows pseudo-first-order kinetics | rubber.or.kr |

| NiO nanoparticles | m-nitroaniline | NaBH4 | Faster reduction than o-nitroaniline | rubber.or.kr |

| CuFe2O4-CQD | 2-nitroaniline | Not specified | 7.12 x 10⁻² (pseudo-second-order) | researchgate.net |

| CuFe2O4-CQD | 4-nitroaniline | Not specified | 1.77 x 10⁻¹ (pseudo-second-order) | researchgate.net |

| Fe3O4-Au | 4-nitroaniline | Not specified | 0.416 mM L⁻¹ min⁻¹ (pseudo-first-order) | acs.org |

| Silver nanoparticles | 4-nitroaniline | NaBH4 | Follows pseudo-first-order kinetics | nih.gov |

Influence of Steric and Electronic Effects of the Isopropyl and Nitro Groups on Reactivity

The reactivity of 2-isopropyl-4-nitroaniline is significantly influenced by the steric and electronic properties of its substituents.

Electronic Effects:

The nitro group (-NO2) is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution.

The amino group (-NH2) is a strong electron-donating group, activating the ring towards electrophilic substitution. mdpi.com

The isopropyl group (-CH(CH3)2) is a weak electron-donating group through an inductive effect. mdpi.com

Steric Effects:

The bulky isopropyl group at the ortho position to the amino group introduces significant steric hindrance. This steric bulk can hinder the approach of reagents to the adjacent amino group and the ortho position on the ring. vedantu.com This is a manifestation of the "ortho effect," where ortho-substituted anilines are often weaker bases than aniline itself due to steric hindrance to protonation and destabilization of the conjugate acid. vedantu.com

In the context of nitro group reduction, the rate can be influenced by these effects. For example, in a study on the reduction of nitroanilines, it was observed that m-nitroaniline was reduced faster than o-nitroaniline, which was attributed to the greater resonance stabilization of the ortho isomer. rubber.or.kr The presence of bulky alkyl groups can also impact the rate of reduction. For instance, the rate of reduction of p-nitroanilines with different N-alkyl substituents follows the order: N(CH2)5 < NMe2 < N(CH2)4 < NEt2 < N(i-Pr)2, indicating that the electron-donating effect, which can be influenced by steric hindrance affecting coplanarity, plays a role. mdpi.com

Mechanistic Analysis of Electrophilic and Nucleophilic Reactions Involving this compound

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group and an ortho-, para-director. However, in strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. chemistrysteps.com The bulky isopropyl group at the ortho position will sterically hinder electrophilic attack at that position. Therefore, electrophilic substitution on this compound would likely be directed to the positions ortho to the amino group, but steric hindrance from the isopropyl group would favor the less hindered position.

Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. In this compound, a nucleophile could potentially attack the carbon bearing the nitro group or other activated positions. However, the presence of the electron-donating amino group would disfavor this type of reaction.

Computational Probing of Transition States and Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and the energetics of chemical reactions. While specific computational studies on this compound were not found in the search results, studies on related molecules like p-nitroaniline provide valuable insights.

DFT calculations can be used to determine various molecular properties that influence reactivity, such as:

HOMO and LUMO energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For p-nitroaniline, the negative electrostatic potential is localized around the oxygen atoms of the nitro group, indicating these as sites for electrophilic attack. nrct.go.th

Transition State Geometries and Energies: By modeling the reaction pathway, the geometry and energy of transition states can be calculated, providing the activation energy barrier for the reaction.

A computational study on p-nitroaniline, p-aminoaniline, and p-isopropylaniline using DFT at the B3LYP/6-311G(d,p) level of theory provided the following insights nrct.go.th:

The energy gap between the HOMO and LUMO was found to be lowest for p-nitroaniline, suggesting it is the most reactive of the three.

The electrophilicity index was highest for p-nitroaniline, indicating its greater susceptibility to nucleophilic attack.

The nucleophilicity index was highest for p-aminoaniline, suggesting it is most reactive towards electrophiles.

These computational approaches could be applied to this compound to elucidate the transition states and reaction energetics for its various transformations, providing a deeper understanding of the interplay between steric and electronic effects.

Derivatization and Advanced Synthetic Applications of 2 Isopropyl 4 Nitroaniline

Construction of Novel Heterocyclic Systems Employing the 2-Isopropyl-4-nitroaniline Scaffold

The inherent functionalities of this compound—a nucleophilic amino group, a reducible nitro group, and a substituted aromatic ring—provide multiple reaction handles for cyclization reactions, leading to diverse heterocyclic frameworks.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The most common route to their synthesis involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carbonyl compound, such as a carboxylic acid, aldehyde, or ester. organic-chemistry.orgmdpi.com

For this compound to serve as a precursor for a benzoxazole (B165842), it must first be converted into a 2-aminophenol derivative. This transformation is a multi-step process that would typically involve:

Reduction of the 4-nitro group to an amine, yielding 2-isopropylbenzene-1,4-diamine.

Selective diazotization of the newly formed amine at position 4.

Hydrolysis of the diazonium salt (a Sandmeyer-type reaction) to install a hydroxyl group, yielding 4-amino-3-isopropylaniline's corresponding phenol, 2-amino-3-isopropylphenol (B13680523).

Once this 2-amino-3-isopropylphenol intermediate is obtained, it can be cyclized with various reagents to form the benzoxazole ring. researchgate.net The reaction is generally acid-catalyzed and proceeds via the formation of a Schiff base or amide intermediate, followed by intramolecular cyclodehydration. mdpi.comorganic-chemistry.org

Table 1: General Conditions for Benzoxazole Synthesis from 2-Aminophenols

| Carbonyl Source | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|

| Carboxylic Acids | Polyphosphoric Acid (PPA) | Heating | researchgate.net |

| Aldehydes | Samarium Triflate (Sm(OTf)₃) | Aqueous medium, mild heat | organic-chemistry.org |

| β-Diketones | TsOH·H₂O and CuI | Acetonitrile (B52724), 80°C | organic-chemistry.org |

This table represents general methodologies; specific application to a 2-amino-3-isopropylphenol derived from the title compound is not explicitly documented in the cited literature.

Derivatization into Pyrroloquinazolines and Other Nitrogen-Containing Heterocycles

Pyrroloquinazolines are complex, nitrogen-rich heterocyclic systems of significant interest in medicinal chemistry. Synthetic routes to these scaffolds are often intricate. One documented strategy that could hypothetically be adapted for this compound starts with a substituted 4-nitroaniline (B120555). nih.gov This pathway involves several key transformations:

Iodination of the aniline (B41778) at the ortho-position to the amino group.

Sonogashira coupling with a terminal alkyne to introduce an alkynyl moiety.

Copper-catalyzed cyclization to form a substituted 5-nitroindole, a crucial intermediate. nih.gov

Reduction of the nitro group to an amine.

Condensation with a cyanate (B1221674) or dicyanamide (B8802431) to construct the fused pyrimidine (B1678525) ring, thereby completing the pyrroloquinazoline core. nih.gov

While this demonstrates a plausible route, the application of this specific sequence starting from this compound is not explicitly reported and would require significant experimental validation. The steric bulk of the isopropyl group adjacent to the amino function could influence the efficiency of the initial iodination and subsequent coupling steps.

Formation of Dihydropyridine Analogues

Dihydropyridines, particularly 1,4-dihydropyridines (1,4-DHPs), are a cornerstone of medicinal chemistry. The most prominent method for their synthesis is the Hantzsch reaction, a multicomponent condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source. organic-chemistry.orgwikipedia.org

Typically, ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) is used as the nitrogen donor. wikipedia.org However, primary amines can sometimes be employed to yield N-substituted dihydropyridines. In principle, this compound could serve as the amine component in a Hantzsch-type reaction. This would involve the condensation of the aniline with a β-ketoester to form an enamine intermediate, which would then react with a Knoevenagel condensation product derived from the aldehyde and the second equivalent of the ketoester. organic-chemistry.org

The strongly electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aniline's amino group, which could make the initial enamine formation challenging under standard Hantzsch conditions. beilstein-journals.org Literature specifically documenting the use of this compound in this capacity is scarce, and alternative catalytic systems or more forcing reaction conditions might be necessary to achieve the desired transformation. nih.gov

Utilization of this compound as a Key Synthon in Organic Synthesis

Beyond its use in building complex heterocyclic cores, this compound serves as a valuable synthon, particularly where a chromogenic reporter group is needed or where its scaffold can be systematically modified for biological screening.

Preparation of Chromogenic and Fluorogenic Protease Substrates

One of the most well-established applications for p-nitroaniline (pNA) derivatives is in the design of chromogenic substrates for protease activity assays. beilstein-journals.orgresearchgate.net Proteases are enzymes that cleave amide bonds in peptides and proteins. A chromogenic substrate for a protease typically consists of a peptide sequence recognized by the enzyme, which is C-terminally linked to a reporter molecule via an amide bond. researchgate.net

The principle of the assay is straightforward:

The aminoacyl- or peptidyl-p-nitroanilide conjugate is colorless or pale yellow.

Upon enzymatic cleavage of the amide bond, free p-nitroaniline is released.

The liberated p-nitroaniline is bright yellow under assay conditions and has a distinct absorbance maximum (typically around 405-410 nm), which can be easily measured with a spectrophotometer. mdpi.com

The rate of color formation is directly proportional to the rate of enzyme catalysis.

The synthesis of these substrates involves the coupling of the C-terminus of an N-protected amino acid or peptide to the amino group of the nitroaniline. beilstein-journals.org This reaction can be challenging due to the poor nucleophilicity of the aniline nitrogen, which is deactivated by the para-nitro group. beilstein-journals.orgresearchgate.net Specialized coupling methods or alternative synthetic strategies are often required to achieve good yields. beilstein-journals.org

While specific examples detailing the use of this compound are not prevalent, its structural similarity to pNA makes it a candidate for this application. The ortho-isopropyl group could potentially influence the substrate's properties, such as its solubility in aqueous buffers or its interaction with the enzyme's active site, possibly fine-tuning its specificity or kinetic parameters.

Table 2: Representative p-Nitroanilide (pNA) Protease Substrates

| Substrate | Target Protease(s) | Reference |

|---|---|---|

| N-Benzoyl-Arg-p-nitroanilide | Trypsin, Elastase | mdpi.com |

| H-D-Phe-Pip-Arg-pNA | Trypsin | mdpi.com |

| N-α-Boc-Gln-pNA | Serine Proteases | beilstein-journals.orgresearchgate.net |

This table illustrates the general principle using p-nitroaniline (pNA) as the chromogenic reporter.

Scaffold Diversification for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

In drug discovery, structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound's potency and pharmacological properties. This involves the systematic synthesis and testing of analogues to determine how specific structural modifications affect biological activity. The this compound framework presents several key points for such diversification.

A medicinal chemistry campaign could explore modifications at three primary locations on the scaffold:

The Amino Group: The primary amine at position 1 can be acylated, sulfonated, or alkylated to explore the effect of different substituents on target binding.

The Nitro Group: The nitro group at position 4 is a versatile handle. It can be reduced to an amine, which is a key step in many syntheses. This resulting diamine can then be selectively functionalized, for example, by forming amides or sulfonamides, to probe interactions with a biological target. acs.org

The Isopropyl Group and Aromatic Ring: The isopropyl group at position 2 could be replaced with other alkyl or functional groups to investigate the steric and electronic requirements of a binding pocket. Furthermore, the aromatic ring itself could be subjected to further substitution, although the deactivating effect of the nitro group would make electrophilic aromatic substitution challenging.

Table 3: Potential Diversification Points of the this compound Scaffold for SAR Studies

| Diversification Point | Potential Modification | Resulting Functional Group |

|---|---|---|

| Position 1 (Amine) | Acylation (e.g., with R-COCl) | Secondary Amide |

| Reductive Amination (with R-CHO) | Secondary/Tertiary Amine | |

| Position 4 (Nitro) | Reduction (e.g., with H₂/Pd-C) | Primary Amine |

| Acylation of the reduced product | Diamide Derivative | |

| Position 2 (Alkyl) | Replacement via multi-step synthesis | Varied Alkyl/Aryl Groups |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Halogenation, etc. (if activated) |

This table presents a conceptual framework for SAR studies, as specific, extensive studies on this scaffold are not widely reported in the cited literature.

Incorporation into Polymeric Materials and Nanocomposites

Research into the application of this compound as a component in advanced polymer systems, such as functional polymers and nanocomposites, is not documented in existing literature. While related nitroaniline compounds have been explored for various polymer applications, data pertaining specifically to the this compound isomer is not available.

Design and Synthesis of Monomers for Polymerization

There are no published studies detailing the design or synthesis of polymerizable monomers derived from this compound. The functionalization of this compound to introduce reactive groups suitable for polymerization (e.g., vinyl, acrylate, or styrenic moieties) has not been reported. Consequently, data on reaction pathways, catalysts, yields, and monomer characterization for this compound-based monomers are absent from the scientific record.

Table 1: Synthetic Data for this compound-Based Monomers

| Monomer Structure | Target Polymer Type | Synthetic Route | Yield (%) | Analytical Data | Reference |

|---|

Development of Functionalized Polymer Hydrogels

Consistent with the lack of monomer development, the creation and characterization of polymer hydrogels functionalized with this compound have not been described in research literature. Studies on related structures, such as poly(N-isopropylacrylamide) hydrogels, have focused on their use in the catalytic reduction of simpler compounds like 4-nitroaniline, rather than the incorporation of substituted nitroanilines into the hydrogel backbone. sci-hub.semdpi.com There is no information regarding the synthesis, swelling behavior, network structure, or functional properties of hydrogels containing the this compound moiety.

Table 2: Properties of Hydrogels Functionalized with this compound

| Hydrogel Composition | Synthesis Method | Swelling Ratio | Functional Property | Application | Reference |

|---|

Compound Names

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Nitroaniline |

Computational Chemistry and Theoretical Studies of 2 Isopropyl 4 Nitroaniline

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement (conformation) of 2-isopropyl-4-nitroaniline. These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure and energy.

The geometry of the molecule is optimized to find the lowest energy state, which corresponds to the most stable conformation. For this compound, this involves determining the rotational positions of the isopropyl and amino groups relative to the benzene (B151609) ring. The presence of the bulky isopropyl group adjacent to the amino group can lead to steric hindrance, influencing the planarity of the molecule. youtube.com

Theoretical studies on similar molecules, like 2-chloro-4-nitroaniline (B86195), have utilized methods such as B3LYP with a 6-311G(d,p) basis set to predict optimized geometries. researchgate.net Similar levels of theory, for instance, B3LYP/6-311G(d,p), have been applied to study related aniline (B41778) derivatives, demonstrating good agreement between calculated and experimental data. thaiscience.info The stability of the molecule can be further assessed by calculating its total energy and comparing the energies of different possible conformers. acs.org

Prediction of Spectroscopic Properties (UV-Vis, IR, NMR) through Theoretical Methods

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra of molecules. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For nitroaniline derivatives, the electronic transitions are often characterized as intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing nitro group. jchps.com

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like DFT. researchgate.net These theoretical frequencies correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated IR spectrum can be compared with experimental Fourier-transform infrared (FT-IR) spectra to aid in the assignment of vibrational bands. researchgate.netacs.org For example, characteristic peaks for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and the C-H stretching of the isopropyl and aromatic groups can be predicted.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. acs.org These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can be compared to experimental NMR data to confirm the molecular structure. The predicted shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted Spectroscopic Data for a Related Compound (4-Nitroaniline) from Theoretical Calculations

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| UV-Vis | λmax | ~400 nm |

| FT-IR | NH₂ asymmetric stretch | ~3540 cm⁻¹ |

| FT-IR | NH₂ symmetric stretch | ~3434 cm⁻¹ |

Note: This table is illustrative and based on data for 4-nitroaniline (B120555). Specific values for this compound would require dedicated calculations.

Analysis of Molecular Orbitals and Charge Distribution in this compound

The electronic properties and reactivity of this compound are governed by its molecular orbitals and the distribution of electrical charge within the molecule.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. thaiscience.inforesearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. thaiscience.info A smaller gap suggests higher reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is likely concentrated on the electron-withdrawing nitro group. mpg.de

Charge Distribution: The distribution of partial charges on the atoms of this compound can be calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. thaiscience.infomdpi.com These analyses provide insights into the electrophilic and nucleophilic sites within the molecule. The nitrogen atom of the amino group is expected to have a partial negative charge, making it a nucleophilic center, while the nitro group will draw electron density, creating electrophilic sites on the aromatic ring. Molecular electrostatic potential (MEP) maps visually represent the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Properties and Reactivity

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific chemical property. uu.nlresearchgate.net For this compound, QSAR models could be developed to predict properties like its toxicity, reactivity, or environmental fate based on calculated molecular descriptors.

These descriptors, derived from the molecule's computational structure, can include:

Electronic descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges. thaiscience.info

Topological descriptors: Molecular weight, surface area, and connectivity indices. researchgate.net

Steric descriptors: Molecular volume and shape indices.

By establishing a statistically significant correlation between these descriptors and an observed activity for a series of related compounds, the activity of this compound can be predicted without the need for extensive experimental testing. semanticscholar.org These models are valuable tools in fields like drug design and environmental risk assessment. qsartoolbox.org

Simulation of Molecular Interactions and Reactivity Profiles

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, including its interactions with other molecules, such as solvents or biological macromolecules. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a dynamic picture of molecular behavior.

MD simulations can reveal:

Solvation effects: How solvent molecules arrange around this compound and how this affects its conformation and properties.

Binding interactions: If this compound is being studied as a potential ligand for a biological target, MD simulations can explore its binding mode and estimate the binding affinity. mdpi.com

Reactivity profiles can be further investigated by simulating its reactions with other chemical species. For instance, the interaction with oxidizing agents or its metabolic degradation pathways in biological systems can be modeled. smolecule.com These simulations provide insights into the mechanisms of these reactions at a molecular level.

Investigation of Steric Hindrance and Resonance Effects on Basicity and Aromaticity

The chemical properties of this compound are significantly influenced by the interplay of steric and electronic effects.

Basicity: The basicity of the amino group is a key chemical characteristic. The lone pair of electrons on the nitrogen atom can accept a proton, making the amine a base. ncert.nic.in However, this basicity is influenced by two competing factors:

Resonance Effect: The lone pair on the amino group can be delocalized into the benzene ring through resonance. This delocalization is enhanced by the electron-withdrawing nitro group at the para position. This resonance effect decreases the availability of the lone pair for protonation, thus reducing the basicity of the amine. nowgongcollege.edu.ineopcw.com

Steric Hindrance: The bulky isopropyl group at the ortho position to the amino group can cause steric hindrance. youtube.com This steric strain may force the amino group out of the plane of the benzene ring. If the amino group is twisted out of plane, the overlap between its lone pair orbital and the pi-system of the ring is reduced. This phenomenon, known as steric inhibition of resonance, would decrease the delocalization of the lone pair, making it more available for protonation and thereby increasing the basicity of the amine compared to a planar analogue. youtube.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Isopropyl 4 Nitroaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-isopropyl-4-nitroaniline.

¹H NMR Spectroscopy : In the proton NMR spectrum, the aromatic protons of this compound exhibit distinct signals. Due to the substitution pattern, these protons are not equivalent and their chemical shifts and coupling patterns provide crucial information about their relative positions on the benzene (B151609) ring. The isopropyl group gives rise to a characteristic doublet for the six methyl protons and a septet for the single methine proton. rsc.org The amino (-NH₂) protons typically appear as a broad singlet. rsc.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. mdpi.com The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitro group and the electron-donating amino and isopropyl groups. mdpi.com The carbons of the isopropyl group also show characteristic resonances. The chemical shift of the para carbon atom (C-4) can be particularly informative about the electronic effects of the substituents. mdpi.com

| Proton (¹H) | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 6.5 - 8.0 | d, dd | ~8-9 |

| Isopropyl CH | 2.8 - 3.5 | septet | ~7 |

| Isopropyl CH₃ | 1.2 - 1.4 | d | ~7 |

| Amino NH₂ | 3.5 - 4.5 | br s | - |

| Carbon (¹³C) | Typical Chemical Shift (ppm) |

| C-NO₂ | 145 - 155 |

| C-NH₂ | 140 - 150 |

| Aromatic CH | 110 - 130 |

| C-isopropyl | 130 - 140 |

| Isopropyl CH | 25 - 30 |

| Isopropyl CH₃ | 20 - 25 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (e.g., GC-MS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. This technique is crucial for confirming the molecular formula, C₉H₁₂N₂O₂. achemblock.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed, and its fragmentation pattern provides structural information. Common fragmentation pathways for nitroanilines involve the loss of the nitro group (-NO₂) or parts of it (e.g., NO, O). nih.govacs.org The loss of a methyl group from the isopropyl substituent is also a characteristic fragmentation. The "ortho effect" can lead to specific fragmentation patterns in ortho-substituted anilines, such as the loss of a water molecule. ecut.edu.cn The study of these fragmentation pathways, often aided by theoretical calculations, helps to confirm the identity and structure of the compound and its isomers. nih.govconicet.gov.ar

A typical fragmentation might show the loss of a nitro group, leading to a significant peak at m/z corresponding to the [M-NO₂]⁺ fragment. Another common fragmentation is the loss of a methyl group from the isopropyl moiety, resulting in a [M-CH₃]⁺ ion.

| Ion | Proposed Structure | m/z (relative intensity) |

| [M]⁺ | C₉H₁₂N₂O₂⁺ | 180 (High) |

| [M-NO₂]⁺ | C₉H₁₂N⁺ | 134 (Moderate) |

| [M-CH₃]⁺ | C₈H₉N₂O₂⁺ | 165 (Moderate) |

| [M-C₃H₇]⁺ | C₆H₅N₂O₂⁺ | 137 (Low) |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. jchps.com The asymmetric and symmetric stretching vibrations of the nitro group are observed around 1580 cm⁻¹ and 1320 cm⁻¹, respectively. jchps.com The C-H stretching vibrations of the aromatic ring and the isopropyl group are found in the 2800-3100 cm⁻¹ region. Bending vibrations of the N-H group and C-N stretching also provide valuable structural information. nih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. The symmetric stretching of the nitro group often gives a strong Raman signal. acs.org The analysis of both FTIR and Raman spectra, sometimes supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes and can provide insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding. acs.orgtandfonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1580 |

| Nitro (-NO₂) | Symmetric Stretch | ~1320 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2970 |

| C=C Aromatic | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Vis Spectroscopy : The UV-Vis absorption spectrum of this compound in a suitable solvent exhibits characteristic absorption bands corresponding to electronic transitions within the molecule. The presence of the chromophoric nitro group and the auxochromic amino and isopropyl groups attached to the benzene ring results in absorption maxima in the UV and visible regions. researchgate.netresearchgate.net These transitions are typically of the π → π* and n → π* type. The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the aromatic ring.

Fluorescence Spectroscopy : While many nitroaromatic compounds are known to have low fluorescence quantum yields due to efficient intersystem crossing, the fluorescence properties of this compound can still be investigated. The emission spectrum, if observable, provides information about the energy of the first excited singlet state. nih.govconicet.gov.ar Studies on related nitroanilines have shown that they can act as quenchers of fluorescence for other molecules. nih.govconicet.gov.ar The photophysical properties, including fluorescence lifetime and quantum yield, are important for understanding the behavior of the molecule upon photoexcitation. researchgate.netscientific.net

| Spectroscopic Technique | Parameter | Typical Value/Observation |

| UV-Vis Spectroscopy | λmax (in Ethanol) | ~380 - 420 nm |

| Fluorescence Spectroscopy | Emission Maximum | Dependent on excitation wavelength and solvent |

| Fluorescence Spectroscopy | Quantum Yield | Generally low for nitroanilines |

Advanced Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, Supercritical Fluid Chromatography)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers and impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis and purification of nitroaniline derivatives. scribd.com A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common setup. sielc.com Detection is typically performed using a UV detector at a wavelength where the compound has strong absorbance. HPLC can provide quantitative information about the purity of a sample.

Gas Chromatography (GC) : GC is suitable for the analysis of volatile and thermally stable compounds like this compound. It is often coupled with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification. conicet.gov.ar

Supercritical Fluid Chromatography (SFC) : SFC can be an alternative to HPLC and GC, offering advantages in terms of speed and reduced solvent consumption for certain applications.

These chromatographic techniques are crucial for quality control, ensuring that the compound meets the required purity standards for its intended applications.

Environmental Research Perspectives of 2 Isopropyl 4 Nitroaniline

Environmental Occurrence, Sources, and Distribution in Aquatic Systems

2-Isopropyl-4-nitroaniline is primarily utilized as an intermediate in the synthesis of organic chemicals and pharmaceuticals. lookchem.com Its environmental occurrence is not widely documented in publicly available literature, suggesting it is not a widespread or priority pollutant that is routinely monitored. However, its presence in the environment, particularly in aquatic systems, would likely stem from industrial effluents.

The primary sources of this compound in the environment are anticipated to be localized to industrial areas where it is manufactured or used. These include facilities involved in the production of dyes, pigments, and pharmaceuticals. ontosight.ai Accidental spills, improper disposal of industrial wastewater, and leaching from waste storage sites are potential pathways for its release into aquatic environments. Due to its use as a chemical intermediate, its discharge is expected to be part of a complex mixture of chemicals from industrial wastewater streams. ijret.org

Once in aquatic systems, the distribution of this compound would be governed by its physicochemical properties, such as water solubility and potential for adsorption to particulate matter. Aromatic amines, as a class of compounds, generally exhibit moderate to high water solubility, suggesting a tendency to be present in the water column. fishersci.at However, the presence of the isopropyl group may influence its partitioning behavior.

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is determined by a combination of physical, chemical, and biological processes that influence its persistence and transformation in various environmental compartments.

Adsorption and Desorption Processes in Soil and Sediment Matrices

Biodegradation Pathways and Microbial Transformation Studies

Specific microbial degradation pathways for this compound have not been detailed in the scientific literature. However, research on related compounds offers valuable information. A study on the degradation of various aniline (B41778) compounds in an aerobic sewage treatment simulation found that the presence of an isopropyl group had a positive effect on biodegradation. nih.gov

In a study comparing 4-nitroaniline (B120555), 4-isopropyl aniline, and 2-chloro-4-nitroaniline (B86195), the biodegradation followed first-order kinetics. nih.gov The half-life for 4-isopropyl aniline was 16.16 hours, which was longer than that of 4-nitroaniline (6.01 hours) but significantly shorter than that of 2-chloro-4-nitroaniline (123.75 hours). nih.gov This suggests that while the isopropyl group may facilitate degradation compared to a halogen substituent, it may slow down the process compared to the unsubstituted molecule. Another study reported a degradation half-life of less than 20 hours for 4-isopropyl aniline in adapted aerobic active sludge. nih.gov

The biodegradation of anilines can proceed through different pathways. For instance, some bacteria can utilize aniline as a sole source of carbon and nitrogen, often initiating the degradation via enzymes like aniline dioxygenase. ijcrar.com The degradation of substituted anilines can be more complex and may occur via co-metabolism, where the presence of another substrate is necessary. nih.gov For nitroaromatic compounds, the initial step in biodegradation can involve the reduction of the nitro group to an amino group, or the oxidative removal of the nitro group. sid.ir

Table 1: Biodegradation Half-life of Selected Aniline Derivatives

| Compound | Half-life (hours) | System | Reference |

| 4-Nitroaniline | 6.01 | Aerobic activated sewage | nih.gov |

| 4-Isopropyl aniline | 16.16 | Aerobic activated sewage | nih.gov |

| 2-Chloro-4-nitroaniline | 123.75 | Aerobic activated sewage | nih.gov |

| 4-Isopropyl aniline | < 20 | Adapted aerobic active sludge | nih.gov |

This table presents data for compounds structurally related to this compound to provide context on its potential biodegradability.

Photodegradation and Chemical Degradation Mechanisms

Direct research on the photodegradation of this compound is limited. However, studies on other nitroanilines indicate that photodegradation can be a significant removal pathway in aquatic environments. The direct photolysis of p-nitroaniline in aqueous solution by UV light is reported to be difficult. scispace.com However, the process can be significantly enhanced in the presence of substances like hydrogen peroxide, which generate highly reactive hydroxyl radicals. scispace.com

The photocatalytic degradation of nitroaniline isomers (ortho, para, and meta) has been investigated using catalysts such as silver-doped titanium dioxide (Ag-TiO2). researchgate.netscispace.comnih.gov In these systems, the degradation was found to be effective under UV irradiation, with the reaction kinetics often following a pseudo-first-order model. researchgate.netnih.gov The pH of the solution can also play a crucial role, with effective degradation of nitroanilines observed under alkaline conditions in some studies. researchgate.netnih.gov The photodegradation of halogenated nitroanilines, such as 2,6-dichloro-4-nitroaniline, has also been studied, revealing that photonucleophilic substitution of the nitro group by a hydroxyl group is a common degradation pathway, leading to the formation of nitrite (B80452). researchgate.net

Remediation and Removal Strategies for Nitroaromatic Contamination

Given the potential persistence and toxicity of nitroaromatic compounds, various remediation and removal strategies have been developed. These technologies aim to either completely mineralize the pollutants into harmless substances like carbon dioxide and water or transform them into less toxic products.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). iwaponline.com These processes are considered promising for the treatment of refractory pollutants like nitroanilines.

The Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions to produce hydroxyl radicals, has been shown to be effective in degrading p-nitroaniline. The efficiency of the Fenton process is highly dependent on parameters such as pH (with an optimal pH often around 3), and the concentrations of hydrogen peroxide and ferrous ions. The photo-Fenton process, which combines the Fenton reaction with UV light, can enhance the degradation rate of nitroanilines by promoting the regeneration of ferrous ions and generating additional hydroxyl radicals. ijret.org Studies on 2-nitroaniline (B44862) have demonstrated that the photo-Fenton process can achieve high removal efficiencies. ijret.org

Table 2: Comparison of Fenton and Photo-Fenton Processes for Nitroaniline Degradation

| Process | Target Compound | Key Findings | Reference |

| Fenton Oxidation | p-Nitroaniline | Optimum pH of 3; removal efficiency of 99.84% achieved under optimized conditions. | |

| Fenton & Photo-Fenton | 2-Nitroaniline | Photo-Fenton process enhanced the removal efficiency compared to the Fenton process alone. | ijret.org |

| Solar Photo-Fenton | p-Nitroaniline | High degradation efficiency (>98%) within 30 minutes under optimal conditions. |

This table summarizes findings for nitroaniline isomers to illustrate the potential of AOPs for the remediation of this compound.

Catalytic Reduction Technologies for Detoxification

The detoxification of nitroaromatic compounds, a class of chemicals to which this compound belongs, is a significant area of environmental research. One of the most promising strategies for their detoxification is catalytic reduction. This process converts the highly toxic nitro group (-NO₂) into a less harmful amino group (-NH₂). While specific research focusing exclusively on the catalytic reduction of this compound is not extensively documented in publicly available literature, the principles of this technology are well-established through studies on analogous compounds like 4-nitroaniline (4-NA), 2-nitroaniline (2-NA), and other nitroarenes.

The catalytic reduction of nitroanilines is thermodynamically favorable but requires a catalyst to overcome the large kinetic barrier. rsc.org The process typically involves a catalyst, often based on metal nanoparticles, and a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The catalyst provides a surface for the reaction, facilitating the transfer of electrons from the reducing agent to the nitro compound.

Recent research has highlighted the efficacy of various nanocatalysts in the reduction of nitroanilines. These catalysts offer a high surface-area-to-volume ratio, which enhances their catalytic activity. For instance, studies on 4-nitroaniline have demonstrated successful reduction using nanoparticles of gold (Au), silver (Ag), palladium (Pd), and copper (Cu). rsc.orgrubber.or.kr

A general mechanism for the catalytic reduction of nitroanilines using NaBH₄ involves the following steps:

Adsorption of both the borohydride ions (BH₄⁻) and the nitroaniline molecules onto the surface of the metal nanoparticle catalyst.

Electron transfer from the BH₄⁻ ions to the nitroaniline molecule via the catalyst.

This transfer results in the reduction of the nitro group to a nitroso group, then to a hydroxylamino group, and finally to an amino group.

The final product, a less toxic phenylenediamine, desorbs from the catalyst surface, freeing up the active sites for further reactions.

The efficiency of this process can be influenced by factors such as the type and size of the catalyst, the concentration of the reducing agent, and the reaction conditions like pH and temperature. For example, research on the reduction of 2-NA has shown that the reaction rate can be controlled by adjusting the dose of the catalyst and the concentration of NaBH₄. researchgate.net

The table below summarizes findings from studies on the catalytic reduction of nitroaniline compounds closely related to this compound, illustrating the types of catalysts used and their performance. It is important to note that these findings are for analogous compounds and are presented to demonstrate the potential applicability of the technology.

| Target Pollutant | Catalyst System | Reductant | Key Findings | Reference |

| 4-Nitroaniline | Silver Nanoparticles (AgNPs) in poly(N-isopropylacrylamide) microgels | NaBH₄ | The catalyst system showed high efficiency and the rate of reduction increased with catalyst concentration. | rsc.org |

| 2-Nitroaniline | Silver Nanoparticles (AgNPs) in P(NIPAM-co-MAA) microgels | NaBH₄ | The hybrid microgels acted as an effective catalyst for the reduction. | researchgate.net |

| Nitroarenes (including 4-Nitroaniline) | Palladium Nanoparticles (PdNPs) on a core-shell microgel system | NaBH₄ | The catalyst demonstrated remarkable efficiency and could be recycled multiple times while maintaining its effectiveness. | nih.gov |

| 4-Nitroaniline | Gold Nanoparticles (AuNPs) synthesized using fullerene oxide | NaBH₄ | The AuNPs acted as an effective catalyst, accelerating the reduction of 4-nitroaniline to 1,4-phenylenediamine. | rubber.or.kr |

| 2-Nitroaniline | Graphene oxide–gold (GO–Au) nanocomposites | NaBH₄ | The nanocomposite was observed to effectively catalyze the borohydride reduction of 2-nitroaniline. | researchgate.net |

Adsorption-Based Systems for Removal

Adsorption is a widely employed physicochemical treatment process for the removal of organic pollutants from water. This technique involves the accumulation of substances from a liquid phase onto the surface of a solid material, known as an adsorbent. The effectiveness of adsorption depends on the properties of the adsorbent, such as its surface area, pore size distribution, and surface chemistry, as well as the chemical properties of the pollutant. researchgate.net For nitroaromatic compounds like this compound, adsorption offers a promising removal pathway. While direct research on the adsorption of this compound is limited, studies on similar molecules provide significant insights into potential adsorbent materials and their efficacy.

Magnetic Biochar

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is recognized as a cost-effective adsorbent. researchgate.net Its properties, including a porous structure and large specific surface area, make it suitable for adsorbing organic pollutants. researchgate.net To enhance its properties and allow for easy separation from treated water, biochar can be modified with magnetic particles, typically iron oxides, to create magnetic biochar. researchgate.netresearchgate.net This modification allows for the simple magnetic recovery of the adsorbent after the treatment process.

Research has demonstrated the effectiveness of magnetic biochar in removing nitroaromatic compounds. For example, magnetic biochar synthesized from palm kernel shell has been successfully used to remove 4-nitrotoluene (B166481) from aqueous solutions. researchgate.netresearchgate.net The adsorption process was found to be well-described by the Langmuir isotherm model, indicating a monolayer adsorption process onto a surface with a finite number of identical sites. researchgate.netresearchgate.net The modification with iron particles was shown to improve the removal efficiency compared to the raw, non-magnetic biochar. researchgate.net

Polymeric Adsorbents

Polymeric adsorbents, such as hyper-cross-linked polystyrene resins, are another important class of materials for removing organic pollutants from water. researchgate.netresearchgate.net These synthetic polymers can be engineered to have high surface areas, controlled pore size distributions, and specific functional groups to target particular pollutants. mdpi.com

Studies on the removal of p-nitroaniline (4-nitroaniline) have shown that polymeric adsorbents can be highly effective. For instance, a carboxylated polymeric adsorbent demonstrated enhanced removal of p-nitroaniline from aqueous solutions compared to a commercial non-functionalized resin (XAD-4). researchgate.net The presence of carboxylic groups on the polymer matrix was found to significantly improve the adsorption capacity. researchgate.net Similarly, modifying a hyper-cross-linked polymeric adsorbent with phenolic hydroxyl groups also resulted in efficient removal of p-nitroaniline. researchgate.net The adsorption kinetics for these systems often follow a pseudo-second-order model, suggesting that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons. researchgate.netresearchgate.net

The table below presents research findings on the use of these advanced adsorption systems for nitroaromatic compounds analogous to this compound.

| Target Pollutant | Adsorbent System | Adsorption Model Fit | Key Findings | Reference |

| 4-Nitrotoluene | Magnetic Biochar from Palm Kernel Shell | Langmuir | Magnetic biochar showed better performance than raw biochar for the removal of 4-nitrotoluene. | researchgate.netresearchgate.net |

| p-Nitroaniline | Carboxylated Polymeric Adsorbent (ZK-1) | Langmuir, Pseudo-second-order kinetics | The adsorbent showed enhanced and favorable adsorption due to its micropore structure and carboxylic groups. It could be effectively regenerated for repeated use. | researchgate.net |

| p-Nitroaniline | Phenolic Hydroxyl Modified Polymeric Adsorbent (HJ-02) | Langmuir, Pseudo-second-order kinetics | The modified resin showed efficient adsorption, with efficiency affected by the solution's pH. | researchgate.net |

| 2-Nitroaniline | Mesoporous Material MCM-48 | Langmuir, Pseudo-second-order kinetics | The mesoporous silica (B1680970) material demonstrated its effectiveness as an active adsorbent for 2-nitroaniline from wastewater. | deswater.com |

Mechanistic Toxicology and Ecotoxicological Implications of 2 Isopropyl 4 Nitroaniline

Toxicokinetics and Metabolic Pathways of Nitroanilines in Biological Systems

There is a lack of specific data on the toxicokinetics and metabolic pathways of 2-isopropyl-4-nitroaniline. However, the metabolism of other nitroanilines, such as 4-nitroaniline (B120555) and 2-nitroaniline (B44862), has been studied and provides a likely model.

Generally, nitroanilines are well-absorbed through the gastrointestinal tract following oral administration. nih.gov Studies on 4-nitroaniline in rats show rapid distribution to various tissues without significant accumulation in any specific organ. uzh.ch Elimination is also typically rapid and occurs primarily through metabolism and subsequent excretion of the resulting metabolites in the urine. uzh.ch For instance, after oral administration of 4-nitroaniline to rats, a significant portion of the administered dose is excreted in the urine within the first 24 hours. uzh.ch

The metabolic transformation of nitroanilines is a critical determinant of their toxicity. Two primary pathways are recognized for aniline (B41778) and its derivatives:

Hydroxylation of the aromatic ring: This process leads to the formation of various phenolic compounds, which can then be conjugated with sulfates or glucuronic acid to facilitate their excretion. epa.gov In the case of 2-nitroaniline, it is metabolized in vitro by rabbit liver microsomes to 4-amino-3-nitrophenol. oecd.org

N-oxidation of the amino group: This pathway results in the formation of hydroxylamine (B1172632) and nitrosobenzene (B162901) derivatives. epa.gov These metabolites are highly reactive and are considered key mediators of the hematological toxicity associated with nitroanilines, particularly methemoglobinemia. uzh.ch

The metabolism of 4-nitroaniline is known to produce at least nine different metabolites. uzh.ch Major metabolites include 2-hydroxy-4-nitroaniline and p-phenylenediamine, which is formed through the reduction of the nitro group. uzh.ch The presence of an isopropyl group at the ortho position in this compound is likely to influence these metabolic pathways. The bulky isopropyl group may sterically hinder the hydroxylation of the aromatic ring or the N-oxidation of the amino group, potentially altering the rate and profile of metabolite formation compared to unsubstituted nitroanilines.

Molecular Mechanisms of Biological Activity and Toxicity

The molecular mechanisms of toxicity for this compound have not been specifically elucidated. However, based on its structural similarity to other nitroanilines, several key mechanisms of toxicity can be anticipated.

Induction of Methemoglobinemia and Hematological Effects

A hallmark of toxicity for many aromatic amines and nitro compounds is the induction of methemoglobinemia. This condition arises from the oxidation of ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. The N-hydroxylamine metabolite is a primary culprit in this process. uzh.ch

Studies on 4-nitroaniline have consistently demonstrated its ability to induce methemoglobinemia in a dose-dependent manner in animal models. ornl.gov This is often accompanied by other hematological effects, such as a decrease in erythrocyte count, hemoglobin concentration, and hematocrit, indicative of anemia. ornl.gov Compensatory responses, including increased reticulocyte counts and extramedullary hematopoiesis (blood cell production outside the bone marrow) in the spleen and liver, are also frequently observed. gezondheidsraad.nl Given that this compound shares the core nitroaniline structure, it is highly probable that it also has the potential to induce methemoglobinemia and related hematological toxicities.

Assessment of Genotoxicity, Mutagenicity, and Carcinogenic Potential

The genotoxic potential of nitroaromatic compounds is a significant concern. Many nitroanilines have shown mutagenic activity in bacterial reverse mutation assays, such as the Ames test. For example, 4-nitroaniline is mutagenic in Salmonella typhimurium strain TA98 with metabolic activation. nih.gov A study on various nitrobenzenes and nitroanilines concluded that compounds with a nitro group in the meta or para position are generally mutagenic. nih.gov As this compound has a nitro group in the para position, a potential for mutagenicity is expected. The metabolic reduction of the nitro group can lead to the formation of reactive intermediates that can interact with DNA.

Regarding carcinogenicity, long-term studies on 4-nitroaniline have shown an increased incidence of hemangiomas and hemangiosarcomas in the liver of male mice. gezondheidsraad.nl This, along with its in vitro genotoxicity, suggests a carcinogenic potential. uzh.ch The structural similarity to other carcinogenic aromatic amines and nitro compounds further supports this concern. uzh.ch While no specific carcinogenicity data exists for this compound, its structural alerts warrant caution.

Exploration of Hepatotoxicity, Myotoxicity, and Other Organ-Specific Effects

The liver is a primary site of metabolism for xenobiotics and is therefore a target for toxicity. For 4-nitroaniline, evidence of hepatotoxicity includes the presence of hemosiderin-containing Kupffer cells in the liver, which is often secondary to the hemolytic effects of the compound. gezondheidsraad.nl Studies with other substituted nitroanilines, such as 2-chloro-4-nitroaniline (B86195), have demonstrated direct hepatotoxicity in isolated rat hepatocytes, indicated by a loss of cell viability and depletion of intracellular glutathione. nih.gov

Myotoxicity (muscle toxicity) has been reported for some related compounds. For instance, 2-methoxy-p-phenylenediamine, a metabolite of 2-methoxy-4-nitroaniline (B147289), has been shown to cause skeletal necrosis in rats. nih.gov While there is no direct evidence for myotoxicity for this compound, it remains a potential area of concern. The spleen is another organ commonly affected by nitroaniline toxicity, with observations of splenomegaly and congestion being common, largely as a consequence of increased red blood cell destruction. ornl.gov

Immunological Responses, Including Hypersensitivity

Information on the immunological effects of this compound is not available. Some related compounds have been investigated for their potential to cause hypersensitivity. For example, 2-methoxy-4-nitroaniline has been reported to induce contact hypersensitivity in humans. nih.gov While 4-nitroaniline has not been reported to cause contact allergy in humans, it can elicit positive reactions in patch tests in individuals already sensitized to p-phenylenediamine. uzh.ch Therefore, the potential for this compound to elicit immunological responses cannot be ruled out.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

Specific ecotoxicological data for this compound are scarce. However, nitroanilines as a class are recognized as being harmful to aquatic organisms. wikipedia.org 4-nitroaniline is considered a priority hazardous pollutant for aquatic life due to its potential for long-term adverse effects. rsc.org

The toxicity of nitroanilines to aquatic organisms varies depending on the species and the specific compound. For 2-nitroaniline, the 96-hour LC50 (lethal concentration for 50% of the test population) in the fish Brachydanio rerio is 19.5 mg/L, while the 24-hour EC50 (effective concentration for 50% of the test population) in the crustacean Daphnia magna is 8.3 mg/L. oecd.org

The biodegradability of nitroanilines in the environment is a key factor in their ecotoxicological profile. Some studies have shown that certain microorganisms can degrade nitroanilines. For example, a Pseudomonas species was able to completely degrade 4-nitroaniline to carbon dioxide. chemicalbook.com However, in other conditions, such as in activated sludge, 4-nitroaniline showed no degradation after a 20-day adaptation period. chemicalbook.com A study comparing the biodegradation of different anilines found that 4-isopropyl aniline had a half-life of 16.16 hours in an aerobic sewage simulation, while 4-nitroaniline had a half-life of 6.01 hours, and 2-chloro-4-nitroaniline was much more persistent with a half-life of 123.75 hours. nih.gov This suggests that the isopropyl group may influence the rate of biodegradation. The low water solubility of some nitroanilines may also affect their mobility in soil. thermofisher.com

Due to their persistence and toxicity, the release of nitroanilines into the environment is a significant concern. rsc.org

Interactive Data Table: Acute Aquatic Toxicity of Selected Nitroanilines

| Compound | Test Species | Exposure Duration | Endpoint | Toxicity Value (mg/L) | Reference |

| 2-Nitroaniline | Brachydanio rerio (fish) | 96 hours | LC50 | 19.5 | oecd.org |

| 2-Nitroaniline | Daphnia magna (crustacean) | 24 hours | EC50 | 8.3 | oecd.org |

| 4-Nitroaniline | Freshwater aquatic life | - | Acute Toxicity | 0.230 | epa.gov |

| 4-Nitroaniline | Saltwater aquatic life | - | Acute Toxicity | 4.850 | epa.gov |

Predictive Toxicology and Quantitative Structure-Activity Relationship (QSAR) for Environmental and Health Risk Assessment

Predictive toxicology utilizes computational models to estimate the potential adverse effects of chemicals on human health and the environment, bypassing the need for extensive, time-consuming, and costly traditional animal testing. mst.dkmarquette.edu A cornerstone of predictive toxicology is the Quantitative Structure-Activity Relationship (QSAR) approach. mst.dkoup.com QSAR models are mathematical representations that correlate the structural or property-based features of a chemical (its molecular descriptors) with its biological activity, such as toxicity. nih.gov This methodology is founded on the principle that the structure of a chemical inherently determines its physicochemical properties and, consequently, its toxicological behavior. mst.dk For substances like this compound, where extensive empirical toxicity data may be limited, QSAR provides a scientifically credible tool for preliminary risk assessment and for prioritizing chemicals for further testing. oup.comnih.gov

The use of in silico tools like QSAR is increasingly accepted in regulatory frameworks for chemical risk assessment, as it offers a means to fill data gaps efficiently. marquette.edu These models are developed by creating a dataset of structurally similar compounds with known toxicity values and identifying molecular descriptors that explain the variation in toxicity. researchgate.net For nitroaromatic compounds, a class to which this compound belongs, QSAR studies have been extensively conducted to predict toxic endpoints such as carcinogenicity, mutagenicity, and acute toxicity. oup.comnih.govoup.com

Key molecular descriptors found to be significant in predicting the toxicity of nitroaromatics include:

Log K_ow_ (Octanol-Water Partition Coefficient): Represents the hydrophobicity of a molecule, influencing its absorption, distribution, and ability to cross biological membranes. For many organic chemicals, toxicity follows a baseline narcosis model where potency is directly related to hydrophobicity. uu.nleuropa.eu

Electronic Descriptors: Parameters such as the energy of the lowest unoccupied molecular orbital (E_LUMO_) can indicate a compound's reactivity and susceptibility to metabolic activation through reduction. The electron-withdrawing nature of the nitro group is a critical factor. oup.com